4-Methyl-6-(pyrrolidin-1-yl)-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
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Overview
Description
4-Methyl-6-(pyrrolidin-1-yl)-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a trifluoromethyl group, and a piperazine ring. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(pyrrolidin-1-yl)-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
4-Methyl-6-(pyrrolidin-1-yl)-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(pyrrolidin-1-yl)-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid
- 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine
- 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile
Uniqueness
4-Methyl-6-(pyrrolidin-1-yl)-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group and the pyrrolidine and piperazine rings contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-methyl-6-pyrrolidin-1-yl-2-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N6/c1-14-12-17(26-6-2-3-7-26)25-18(24-14)28-10-8-27(9-11-28)16-13-15(4-5-23-16)19(20,21)22/h4-5,12-13H,2-3,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEQVNAQKXLWOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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